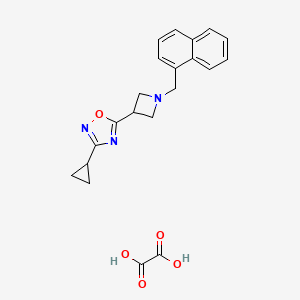

![molecular formula C21H20N2O5S B2887778 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate CAS No. 877637-32-6](/img/structure/B2887778.png)

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate has been synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Molecular Structure Analysis

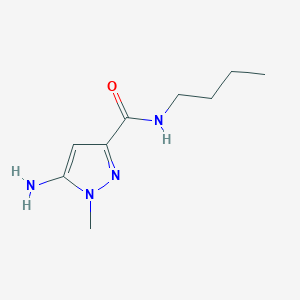

The molecular structure of this compound is complex, consisting of a 4-methylpyrimidin-2-yl group, a sulfanylmethyl group, a 4-oxopyran-3-yl group, and a 2-(4-ethoxyphenyl)acetate group.Chemical Reactions Analysis

In the case of similar compounds, it has been found that ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacts with various amines and hydrazine hydrate . The reactions of this compound with methylamine, benzylamine, and amines of the adamantane series afforded the corresponding amides .科学的研究の応用

Synthesis of Derivatives : A study by Erkin and Krutikov (2011) discussed the synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol, a compound related to the chemical . This compound was synthesized through cyclocondensation and reacted with aromatic aldehydes to produce different kinds of products depending on the aldehyde's substituent (Erkin & Krutikov, 2011).

Crystal Structure and Cytotoxic Activity : Stolarczyk et al. (2018) studied new 4-thiopyrimidine derivatives, which are structurally similar to the chemical of interest. These compounds were synthesized and characterized using various techniques, including NMR, IR, and X-ray diffraction. The study also explored the cytotoxicity of these compounds against several cell lines (Stolarczyk et al., 2018).

Tautomerism in Isoxanthopterinacetates : Iwanami (1971) described the formation of methyl and ethyl isoxanthopterin-6-acetates and their analogues, which exist in the imine form. This study highlighted the unique case of these compounds existing in imine rather than enamine form, demonstrating interesting chemical behavior (Iwanami, 1971).

Synthesis of Terphenyls : Ram and Goel (1996) described the synthesis of 4′-methoxycarbonyl-5′-methylthio-1′,3′-terphenyls and methyl (4,6-diarylpyran-2-ylidene)acetate from 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones. This research provides insight into the synthetic potential of related pyranone compounds (Ram & Goel, 1996).

Antimicrobial Activities of Thiazoles : The synthesis and antimicrobial activities of thiazoles and their fused derivatives were explored by Wardkhan et al. (2008). These compounds, including 2-ethoxy carbonyl methylene thiazol-4-one, were studied for their effectiveness against various bacterial and fungal strains (Wardkhan et al., 2008).

特性

IUPAC Name |

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-3-26-16-6-4-15(5-7-16)10-20(25)28-19-12-27-17(11-18(19)24)13-29-21-22-9-8-14(2)23-21/h4-9,11-12H,3,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXSDSISQNILEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

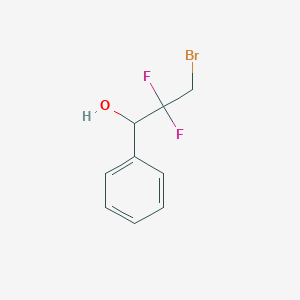

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)

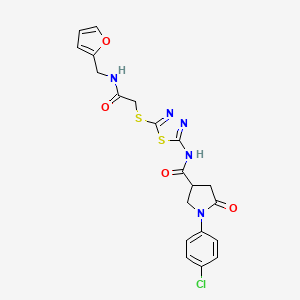

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

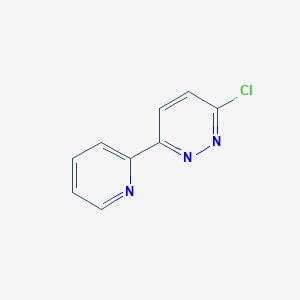

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2887713.png)

![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)